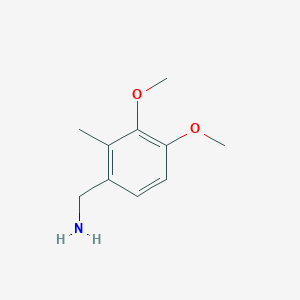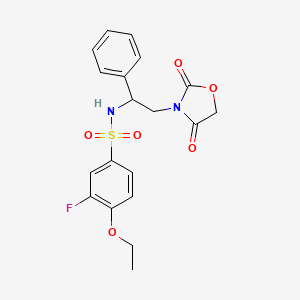![molecular formula C15H21ClN6 B2564267 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine CAS No. 2224295-21-8](/img/structure/B2564267.png)
2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidinyl-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized through a series of cyclization reactions.
Coupling Reactions: The triazole and piperidine derivatives are then coupled under specific conditions to form the desired intermediate.
Final Substitution: The intermediate undergoes a substitution reaction with a chlorinated pyrimidine derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The triazole and piperidine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study biological pathways and molecular interactions.
Materials Science: It can be incorporated into materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine involves its interaction with specific molecular targets. The triazole and piperidine moieties can bind to enzymes or receptors, modulating their activity. The chloro group may also participate in interactions with biological molecules, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyridine
- 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrazine
Uniqueness
Compared to similar compounds, 2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the pyrimidine ring, along with the triazole and piperidine moieties, allows for diverse interactions and applications in various fields.
Propriétés
IUPAC Name |
2-chloro-4-[1-[(3-ethyl-5-methyltriazol-4-yl)methyl]piperidin-4-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6/c1-3-22-14(11(2)19-20-22)10-21-8-5-12(6-9-21)13-4-7-17-15(16)18-13/h4,7,12H,3,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCAYHBIXMCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CN2CCC(CC2)C3=NC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2564190.png)




![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2,4-difluorobenzenecarboxamide](/img/structure/B2564199.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)
![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2564203.png)


